molecular formula C6H7N3 B1349356 1,3-Dimethyl-1H-pyrazole-5-carbonitrile CAS No. 306936-77-6

1,3-Dimethyl-1H-pyrazole-5-carbonitrile

Cat. No. B1349356
M. Wt: 121.14 g/mol
InChI Key: FLBLWIMFXGNWRG-UHFFFAOYSA-N
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Description

“1,3-Dimethyl-1H-pyrazole-5-carbonitrile” is a heterocyclic organic compound . It has a molecular weight of 121.14 . The IUPAC name for this compound is 1,3-dimethyl-1H-pyrazole-5-carbonitrile .


Molecular Structure Analysis

The InChI code for “1,3-Dimethyl-1H-pyrazole-5-carbonitrile” is 1S/C6H7N3/c1-5-3-6(4-7)9(2)8-5/h3H,1-2H3 . The InChI key is FLBLWIMFXGNWRG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1,3-Dimethyl-1H-pyrazole-5-carbonitrile” is a solid at room temperature .

Scientific Research Applications

Synthesis of Pyridine-Pyrimidines

1,3-Dimethyl-1H-pyrazole-5-carbonitrile has been used in the efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridin-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones. This process involves a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation and solvent-free conditions. The method offers advantages such as easy recovery, reusability of the catalyst, and high yields of the products, highlighting its potential in green chemistry and sustainable synthesis processes (Rahmani et al., 2018).

Formation of Dithiazines and Trithiazepines

Another study demonstrated the use of 1,3-dimethyl-1H-pyrazole-5-carbonitrile in the synthesis of fused 1,2,4-dithiazines and 1,2,3,5-trithiazepines. The reactions yielded dithiazine and trithiazepine carbonitriles with good efficiency. This synthetic route opens up new possibilities for developing compounds with potential applications in materials science and pharmaceutical research (Koyioni et al., 2014).

Heterocyclic Tautomerism

The product of a reaction between 3-methyl-1-phenyl-2-pyrazolin-5-one and tetracyanoethylene was studied, which involved 1,3-dimethyl-1H-pyrazole-5-carbonitrile as an intermediate. This research contributes to our understanding of heterocyclic tautomerism, a fundamental concept in organic chemistry that has implications for the design of bioactive molecules (Guard & Steel, 2001).

Safety And Hazards

“1,3-Dimethyl-1H-pyrazole-5-carbonitrile” is classified as toxic . The hazard statements include H301, H311, H331 . The precautionary statements include P261, P280 . The MSDS can be found here .

properties

IUPAC Name

2,5-dimethylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-3-6(4-7)9(2)8-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBLWIMFXGNWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371255
Record name 1,3-Dimethyl-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1H-pyrazole-5-carbonitrile

CAS RN

306936-77-6
Record name 1,3-Dimethyl-1H-pyrazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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